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Compound of Interest

Compound Name: connexin 31

CAS No.: 136362-16-8

Cat. No.: B1178223

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Connexin 31 (Cx31), encoded by the Gjb3 gene in mice, is a member of the gap junction

protein family responsible for forming channels that allow direct communication between

adjacent cells. These channels are crucial for the exchange of ions, small metabolites, and

second messengers, thereby playing a vital role in various physiological processes.

Dysregulation of Cx31 has been implicated in skin diseases and hearing impairment. The

generation of Connexin 31 knockout (KO) mouse models is an essential tool for elucidating its

in vivo functions, understanding disease pathogenesis, and for the development and testing of

novel therapeutic agents.

These application notes provide a comprehensive guide to generating and validating a

Connexin 31 knockout mouse model using the CRISPR-Cas9 system. Detailed protocols for

key experiments, from guide RNA design to the validation of knockout animals, are provided.
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Table 1: Summary of Reagents for CRISPR-Cas9 Mediated Knockout of Connexin 31

Reagent Description
Recommended
Concentration/Amo
unt

Supplier (Example)

Cas9 Nuclease

Recombinant

Streptococcus

pyogenes Cas9

protein with nuclear

localization signals

(NLS)

20-50 ng/µl
Integrated DNA

Technologies (IDT)

sgRNA

Synthetic single guide

RNA targeting exon 2

of the mouse Gjb3

gene

10-25 ng/µl Synthego, IDT

Zygotes
C57BL/6J mouse

zygotes
N/A

The Jackson

Laboratory

M2 Medium

For handling and

manipulation of

embryos

As per manufacturer's

instructions
MilliporeSigma

KSOM Medium For embryo culture
As per manufacturer's

instructions
MilliporeSigma

Table 2: Example Primer Sequences for PCR Genotyping of Connexin 31 Knockout Mice
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Primer Name Sequence (5' to 3')
Expected Amplicon
Size (WT)

Expected Amplicon
Size (KO)

Cx31-WT-F
GCTGAGCACCTTCA

TCATCG
~250 bp No product

Cx31-WT-R
AGGTAGAAGCCGTC

GTAGTC
~250 bp No product

Cx31-KO-F
GCTGAGCACCTTCA

TCATCG
No product

~180 bp (with a ~70

bp deletion)

Cx31-KO-R

TGACTGACTGAGCT

AGCTAGC (example

downstream primer)

No product
~180 bp (with a ~70

bp deletion)

Cx31-Common-F
GCTGAGCACCTTCA

TCATCG
~250 bp ~180 bp

Cx31-Common-R
AGGTAGAAGCCGTC

GTAGTC
~250 bp ~180 bp

Note: KO amplicon size is an example and will depend on the specific indel generated by

CRISPR-Cas9. Primers should be designed based on the specific targeting strategy.

Table 3: Antibodies for Western Blot Validation of Connexin 31 Knockout

Antibody
Host
Species

Application Dilution Supplier
Catalog #
(Example)

Anti-

Connexin 31

Rabbit

Polyclonal
WB, IHC, IF 1-3 µg/mL

Thermo

Fisher

Scientific

36-5100

Anti-

Connexin 31

Rabbit

Polyclonal
WB, IHC, IF

1:500 -

1:1000

Antibodies-

online

ABIN180404

9

Anti-GAPDH Rabbit mAb WB 1:1000
Cell Signaling

Technology
2118
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Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of
Connexin 31 Knockout Mice
This protocol outlines the generation of a constitutive knockout of the Gjb3 gene by introducing

a frameshift mutation in an early exon using CRISPR-Cas9.

1.1. Guide RNA Design:

Obtain the genomic sequence of the mouse Gjb3 gene from the NCBI or Ensembl database.

The mouse Gjb3 gene is located on chromosome 4.

Identify a suitable target region within an early exon, preferably exon 2, to maximize the

likelihood of generating a loss-of-function allele.

Use online CRISPR design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify

potential 20-nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM)

sequence (NGG for S. pyogenes Cas9).

Select sgRNAs with high on-target scores and low predicted off-target effects.

Example sgRNA target sequence in Exon 2 of mouse Gjb3: 5'-

AGCACCTTCATCATCGGCTACAGG-3' (PAM sequence in bold).

1.2. Preparation of CRISPR-Cas9 Reagents:

Synthesize or purchase the selected sgRNA.

Prepare the microinjection mix by combining Cas9 nuclease and the sgRNA in microinjection

buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA). Recommended final concentrations are

20-50 ng/µl for Cas9 protein and 10-25 ng/µl for sgRNA.

Incubate the mix at 37°C for 10 minutes to allow the formation of the ribonucleoprotein

(RNP) complex.

1.3. Zygote Microinjection:
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Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 RNP complex into the

zygotes.

Culture the injected zygotes in KSOM medium overnight.

1.4. Embryo Transfer and Generation of Founder Mice:

Transfer the surviving 2-cell stage embryos into the oviducts of pseudopregnant female

mice.

Allow the pregnancies to proceed to term. The resulting pups are the potential founder (F0)

generation.

1.5. Screening of Founder Mice:

At 2-3 weeks of age, obtain tail biopsies from the F0 pups for genomic DNA extraction.

Perform PCR using primers flanking the sgRNA target site.

Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels)

at the target locus.

Founder mice with out-of-frame mutations are selected for breeding to establish the

knockout line.

Protocol 2: PCR Genotyping of Connexin 31 Knockout
Mice
2.1. Genomic DNA Extraction:

Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.

Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA

extraction kit.

2.2. PCR Amplification:
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Set up a three-primer PCR reaction to distinguish between wild-type (WT), heterozygous

(Het), and homozygous knockout (KO) alleles.

A forward primer upstream of the targeted region.

A WT-specific reverse primer that binds within the deleted region.

A mutant-specific reverse primer that binds downstream of the deleted region.

PCR Reaction Mix (25 µl):

10X PCR Buffer: 2.5 µl

dNTPs (10 mM): 0.5 µl

Forward Primer (10 µM): 1 µl

WT Reverse Primer (10 µM): 0.5 µl

Mutant Reverse Primer (10 µM): 0.5 µl

Taq DNA Polymerase: 0.25 µl

Genomic DNA (50-100 ng): 1 µl

Nuclease-free water: to 25 µl

PCR Cycling Conditions:

Initial denaturation: 94°C for 3 min

35 cycles of:

Denaturation: 94°C for 30 sec

Annealing: 60°C for 30 sec

Extension: 72°C for 30 sec
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Final extension: 72°C for 5 min

2.3. Gel Electrophoresis:

Run the PCR products on a 2% agarose gel.

Visualize the bands under UV light.

WT: One band corresponding to the WT allele size.

Het: Two bands, one for the WT allele and one for the smaller KO allele.

KO: One band corresponding to the KO allele size.

Protocol 3: Southern Blot Analysis for Validation
3.1. Genomic DNA Digestion and Gel Electrophoresis:

Digest 10-15 µg of genomic DNA from WT, Het, and KO mice with a suitable restriction

enzyme that cuts outside the targeted region. The choice of enzyme should be based on the

in-silico restriction map of the Gjb3 locus.

Separate the digested DNA on a 0.8% agarose gel.

3.2. Probe Design and Labeling:

Design a 300-500 bp probe that binds to a region outside of the targeted exon. The probe

sequence should be unique in the mouse genome.

Label the probe with a non-radioactive (e.g., DIG) or radioactive (e.g., ³²P) label.

3.3. Southern Blotting and Hybridization:

Transfer the DNA from the gel to a nylon membrane.

Prehybridize the membrane in a hybridization buffer.

Hybridize the membrane with the labeled probe overnight at 42°C (for DIG-labeled probes).
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Wash the membrane under stringent conditions to remove non-specific binding.

3.4. Detection:

Detect the probe signal using an appropriate method (e.g., chemiluminescence for DIG-

labeled probes or autoradiography for radioactive probes).

The band sizes will differ between WT and KO alleles due to the deletion introduced by

CRISPR-Cas9, confirming the gene knockout at the genomic level.

Protocol 4: Western Blot Analysis for Protein Knockout
Confirmation
4.1. Protein Extraction:

Homogenize tissues (e.g., skin, cochlea) from WT, Het, and KO mice in RIPA buffer

supplemented with protease inhibitors.

Determine the protein concentration using a BCA or Bradford assay.

4.2. SDS-PAGE and Protein Transfer:

Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

Transfer the proteins to a PVDF membrane.

4.3. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against Connexin 31 (e.g., Thermo Fisher,

Cat# 36-5100, at 1-3 µg/mL) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.
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4.4. Detection:

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Image the blot using a chemiluminescence imaging system.

The absence of the ~31 kDa band in the KO samples confirms the successful knockout of

the Connexin 31 protein. A loading control, such as GAPDH, should be used to ensure

equal protein loading.
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Caption: Workflow for generating Cx31 knockout mice.
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Caption: Connexin 31-mediated ATP release signaling.

To cite this document: BenchChem. [Application Notes and Protocols for Generating
Connexin 31 Knockout Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178223/docs#application-notes-and-protocols-for-
generating-connexin-31-knockout-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1178223/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-generating-connexin-31-knockout-mouse-models
https://www.benchchem.com/product/b1178223/docs?utm_src=pdf-body#application-notes-and-protocols-for-generating-connexin-31-knockout-mouse-models
https://www.benchchem.com/product/b1178223/docs#application-notes-and-protocols-for-generating-connexin-31-knockout-mouse-models
https://www.benchchem.com/product/b1178223/docs#application-notes-and-protocols-for-generating-connexin-31-knockout-mouse-models
https://www.benchchem.com/product/b1178223/docs#application-notes-and-protocols-for-generating-connexin-31-knockout-mouse-models
https://www.benchchem.com/product/b1178223/docs#application-notes-and-protocols-for-generating-connexin-31-knockout-mouse-models
https://www.benchchem.com/product/b1178223?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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